molecular formula C25H37NO9 B13839603 trans-Dihydrotetrabenazine Glucuronide

trans-Dihydrotetrabenazine Glucuronide

Cat. No.: B13839603
M. Wt: 495.6 g/mol
InChI Key: YDJCTMWZMQNVOB-NZDPDLPYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Characteristics of this compound

Property Value
Molecular Formula C₂₅H₃₁D₆NO₉
Molecular Weight 327.23 g/mol (non-deuterated analog)
IUPAC Name (2S,3S,4S,5R,6R)-6-[[(2S,3S,11bS)-3-(2-methylpropyl)-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Enzymatic Pathway UGT1A1, UGT2B7-mediated glucuronidation

This metabolic transformation abolishes the VMAT2 inhibitory activity inherent to dihydrotetrabenazine. While the parent compound depletes presynaptic dopamine stores by blocking vesicular uptake, the glucuronide derivative exhibits negligible affinity for VMAT2 due to steric hindrance from the bulky glucuronide group. Consequently, glucuronidation serves as a biochemical "off-switch," curtailing the duration of monoamine transport modulation.

Studies utilizing positron emission tomography (PET) with radiolabeled tetrabenazine analogs demonstrate that glucuronide metabolites rapidly distribute to peripheral tissues but show minimal blood-brain barrier penetration. This compartmentalization ensures that the central pharmacological effects of tetrabenazine primarily stem from unmetabolized dihydrotetrabenazine, while systemic exposure is mitigated through hepatic and renal clearance of the glucuronide.

Position Within Tetrabenazine Metabolic Cascade

The biotransformation of tetrabenazine follows a sequential pathway involving carbonyl reduction, oxidative demethylation, and glucuronidation:

  • Primary Metabolism :
    Tetrabenazine undergoes rapid hepatic reduction via carbonyl reductase to yield α- and β-dihydrotetrabenazine enantiomers. The α-dihydrotetrabenazine enantiomer (2S,3S,11bS configuration) demonstrates potent VMAT2 inhibition, whereas the β-form is pharmacologically inert.

  • Secondary Modification :
    α-Dihydrotetrabenazine is subject to regioselective glucuronidation at the 9-hydroxy position by hepatic UGT isoforms. Kinetic studies indicate a Michaelis constant (K~m~) of 18.6 μM for this reaction, suggesting moderate substrate affinity.

Tetrabenazine Metabolic Pathway Overview

Stage Enzyme System Key Metabolite Bioactivity
Reduction Carbonyl Reductase α/β-Dihydrotetrabenazine α-form: VMAT2 inhibition
Conjugation UGT1A1, UGT2B7 This compound Inactive

The stereochemical integrity of this compound has been confirmed through chiral chromatography and comparative analysis with synthetic standards. Notably, deuterated analogs (e.g., this compound-d6) retain identical metabolic fates to non-labeled compounds, enabling their use as internal standards in mass spectrometry-based assays.

Properties

Molecular Formula

C25H37NO9

Molecular Weight

495.6 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C25H37NO9/c1-12(2)7-14-11-26-6-5-13-8-18(32-3)19(33-4)9-15(13)16(26)10-17(14)34-25-22(29)20(27)21(28)23(35-25)24(30)31/h8-9,12,14,16-17,20-23,25,27-29H,5-7,10-11H2,1-4H3,(H,30,31)/t14-,16-,17-,20-,21-,22+,23-,25+/m0/s1

InChI Key

YDJCTMWZMQNVOB-NZDPDLPYSA-N

Isomeric SMILES

CC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)OC)OC

Canonical SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC4C(C(C(C(O4)C(=O)O)O)O)O)OC)OC

Origin of Product

United States

Preparation Methods

Starting Materials and General Approach

The synthesis of this compound typically begins with the parent compound trans-Dihydrotetrabenazine or its analogues. The glucuronidation step involves conjugation with glucuronic acid derivatives, usually employing protected glucuronic acid donors to ensure regio- and stereoselectivity.

Two main synthetic routes are reported for β-D-glucuronides, which are relevant here:

These methods have been adapted from glucuronide synthesis of phenolic compounds and resveratrol derivatives and can be applied to tetrabenazine metabolites.

Detailed Preparation Methods

Direct Glycosylation Method

  • Starting material: Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranosyluronate (protected glucuronic acid derivative)
  • Acceptor: trans-Dihydrotetrabenazine or phenolic analogues of it
  • Catalyst: Trimethylsilyl triflate (TMSOTf)
  • Conditions: Anhydrous environment, typically under nitrogen atmosphere to avoid moisture interference

Procedure:

  • The protected glucuronic acid derivative is activated by TMSOTf to form a reactive glycosyl donor.
  • The acceptor molecule (trans-Dihydrotetrabenazine) is added, allowing the formation of a β-D-glucuronide linkage via nucleophilic substitution at the anomeric center.
  • After completion, the reaction mixture undergoes mild deprotection involving simultaneous hydrolysis of acetyl and methyl ester groups, typically using sodium carbonate in aqueous methanol, to yield the free glucuronide.
  • Purification is achieved by column chromatography, and the final product is isolated as a sodium salt.

Yields:

  • Modest yields (24–38%) have been reported for similar phenolic β-D-glucuronides prepared by this method.
  • The method is straightforward but sometimes limited by low efficiency and side reactions.

Imidate Glycosyl Donor Route (Improved Yield Strategy)

  • Key Intermediate: α-Trichloroacetimidate glycosyl donor derived from selectively deprotected methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate
  • Selective Deprotection: Achieved using N-methyl piperazine to remove only the anomeric acetate without affecting other protecting groups
  • Coupling Catalyst: Boron trifluoride etherate (BF3·OEt2)
  • Solvent: Anhydrous dichloromethane (DCM)

Procedure:

  • Selective removal of the anomeric acetate group from the fully protected glucuronic acid derivative is performed to yield the hemiacetal intermediate.
  • This intermediate is converted to the α-trichloroacetimidate glycosyl donor via reaction with trichloroacetonitrile under basic conditions.
  • The glycosyl donor is then coupled with trans-Dihydrotetrabenazine under BF3·OEt2 catalysis to form the β-D-glucuronide linkage with high stereoselectivity.
  • Final deprotection steps remove the remaining acetyl and methyl ester groups to yield the free glucuronide.
  • Purification is done by column chromatography.

Yields:

  • This route typically doubles the yield compared to direct glycosylation, with reported yields around 58% for analogous methoxyphenyl glucuronides.
  • The method offers better control over stereochemistry and product purity.

Analytical Characterization and Purity Assessment

Summary Table of Preparation Methods

Step Direct Glycosylation Imidate Glycosyl Donor Route
Starting Material Fully protected methyl tetra-O-acetyl glucuronic acid Same, with selective anomeric deprotection
Key Intermediate Activated glycosyl donor via TMSOTf α-Trichloroacetimidate glycosyl donor
Catalyst Trimethylsilyl triflate (TMSOTf) Boron trifluoride etherate (BF3·OEt2)
Reaction Conditions Anhydrous, nitrogen atmosphere Anhydrous DCM, nitrogen atmosphere
Deprotection Mild hydrolysis with sodium carbonate Sodium carbonate in aqueous methanol
Yield Range 24–38% ~58% (2-fold improvement)
Stereoselectivity β-Anomer favored but modest control High β-anomer selectivity
Purification Column chromatography Column chromatography

Research Findings and Applications

  • The improved synthetic route via imidate glycosyl donor intermediates is preferred for preparing this compound due to higher yield and better stereochemical control.
  • These glucuronides serve as important substrates for studying β-D-glucuronidase activity in human gut microbiota, which influences drug metabolism and bioavailability.
  • The synthetic glucuronides enable detailed investigations into pharmacokinetics and microbial degradation pathways, critical for understanding the fate of tetrabenazine and its metabolites in vivo.
  • Analytical methods such as NMR and TLC confirm the purity and structural integrity of the glucuronide products, ensuring reliability in subsequent biological assays.

Scientific Research Applications

Pharmacological Profile

trans-Dihydrotetrabenazine Glucuronide is recognized for its role as a metabolite of tetrabenazine, which acts as a selective inhibitor of the vesicular monoamine transporter 2 (VMAT2). By inhibiting VMAT2, tetrabenazine reduces presynaptic dopamine storage and release, making it effective in managing conditions characterized by excessive dopaminergic activity, such as:

  • Huntington's Disease : Approved for treating chorea associated with this neurodegenerative disorder.
  • Tourette Syndrome : Emerging studies suggest potential efficacy in reducing tics.
  • Tardive Dyskinesia : Clinical investigations are ongoing to assess its effectiveness in managing this condition.

Metabolism and Pharmacokinetics

The metabolism of tetrabenazine leads to the formation of this compound through glucuronidation processes. Understanding this metabolic pathway is crucial for optimizing therapeutic regimens and minimizing side effects. Key points include:

  • Bioavailability : Tetrabenazine exhibits low systemic bioavailability due to extensive first-pass metabolism; however, its metabolites, including this compound, may offer different pharmacokinetic profiles.
  • Half-Life and Excretion : The half-life of this compound can influence dosing schedules and treatment outcomes.

A. Treatment of Hyperkinetic Disorders

Clinical trials have investigated the use of tetrabenazine and its metabolites in various hyperkinetic disorders. For example:

  • Study on Huntington's Disease : A randomized controlled trial demonstrated that patients receiving tetrabenazine showed significant improvements in chorea scores compared to placebo groups .
  • Tourette Syndrome : An open-label study indicated that patients experienced a reduction in tic severity when treated with deutetrabenazine (a deuterated form of tetrabenazine), suggesting potential benefits from its metabolites like this compound .

B. Safety and Efficacy Profiles

Safety profiles for this compound are crucial for its acceptance in clinical practice. Reports indicate that:

  • Adverse effects associated with tetrabenazine include sedation, depression, and parkinsonism, which could be mitigated by careful monitoring of metabolite levels .
  • Long-term studies have shown sustained efficacy in managing symptoms without significant increases in adverse events over time .

Summary Table of Applications

Application AreaDescriptionClinical Evidence
Huntington's DiseaseTreatment for choreaSignificant improvement in chorea scores
Tourette SyndromePotential reduction in tic severityOpen-label studies showing positive outcomes
Tardive DyskinesiaInvestigational use for symptom managementOngoing trials assessing efficacy
PharmacokineticsUnderstanding metabolism and bioavailabilityInsights into dosing adjustments

Comparison with Similar Compounds

Table 1: Reactivity and Stability of Glucuronides vs. Analogous Glucosides

Compound Type Substituents Half-Life (t₁/₂) Key Findings
Acyl Glucuronide (e.g., oxaprozin) Di-methylated 23.3 h Slower degradation due to steric hindrance; higher stability vs. glucosides
Acyl Glucoside Di-methylated 16 h Faster degradation than analogous glucuronides; electronic effects dominate
trans-Dihydrotetrabenazine Glucuronide (inferred) Unknown Likely influenced by carboxylate group (if acyl-linked), enhancing reactivity
  • Key Insight: Acyl glucuronides generally exhibit faster degradation than glucosides for unsubstituted or mono-methylated compounds. However, di-methylation reverses this trend due to steric effects . For non-acyl glucuronides (e.g., estradiol-17β-glucuronide), stability is governed by UGT isoform specificity and transporter interactions .

Transporter Interactions and Pharmacokinetics

Table 2: Transporter-Mediated Disposition of Glucuronides

Transporter Substrate (Glucuronide) Effect on AUC (vs. Wild Type) Clinical Implication
MRP2 Ethinylestradiol Glucuronide ~1.5-fold increase Limited impact on systemic exposure
MRP2 Estrone-3-sulfate (E3S) 46-fold increase Significant biliary excretion disruption
OATP1B1 Estradiol-17β-glucuronide Steady-state efflux in 30 min Hepatic uptake critical for clearance
OATP1B3 Estradiol-17β-glucuronide Lower uptake vs. OATP1B1 Tissue-specific transport variability
  • Key Insight : this compound’s pharmacokinetics may depend on OATP1B1/1B3-mediated hepatic uptake and MRP2/3-mediated efflux, similar to estradiol-17β-glucuronide. Variability in transporter affinity across compounds explains differences in toxicity and efficacy .

Analytical Detection and Biomarker Potential

Protein Binding and Toxicity

  • Albumin Binding : Acyl glucuronides (e.g., oxaprozin) reversibly bind to albumin’s esterase-like site, leading to hydrolysis or glycation. This interaction is inhibited by fatty acids, suggesting competitive binding .
  • Stereochemical Influence : Dihydroartemisinin glucuronide’s 12α-epimer is the predominant human metabolite, highlighting the role of stereochemistry in metabolic fate . This compound’s "trans" configuration may similarly affect UGT2B7/1A9 selectivity .

Q & A

Q. What methodological considerations are critical for optimizing glucuronide metabolite detection in urine samples?

Hydrolysis of glucuronides using β-glucuronidase is often necessary to improve chromatographic retention and detection sensitivity. Key parameters include enzyme concentration (e.g., 50 kU/mL in ammonium acetate buffer), pH optimization (5.0–6.0), and incubation temperature (37°C). Direct analysis without hydrolysis is challenging due to polar glucuronides eluting early in reversed-phase chromatography, leading to signal suppression by endogenous compounds .

Q. How do species differences in glucuronidation pathways impact in vitro to in vivo extrapolation?

Comparative studies using microsomes from human, rat, and macaque tissues reveal species-specific differences in enzyme activity and metabolite profiles. For example, rat liver microsomes may generate distinct glucuronide adducts compared to human intestinal microsomes. Validating findings across species requires proteomic quantification of UDP-glucuronosyltransferases (UGTs) and efflux transporters (e.g., MRP2/3) to reconcile in vitro data with in vivo disposition .

Q. What are the limitations of uncorrected urinary analyte concentrations in pharmacokinetic studies?

Failure to normalize glucuronide concentrations to urinary creatinine can introduce variability due to differences in renal excretion rates. For instance, uncorrected data from diazepam metabolite studies showed large inter-individual variability (up to 44.4% differences), potentially masking true pharmacokinetic trends . Standardized creatinine correction is recommended for robust cross-study comparisons.

Advanced Research Questions

Q. How can electron-activated dissociation (EAD) improve structural characterization of labile glucuronide conjugates?

EAD generates diagnostic fragments that localize glucuronide attachment sites (e.g., imidazole ring vs. hydroxyl group) with higher specificity than collision-induced dissociation (CID). This technique resolves ambiguities in isomer identification, such as distinguishing cis- and trans-dihydrotetrabenazine glucuronides, by preserving the glucuronic acid moiety during fragmentation .

Q. What experimental strategies address stability challenges in glucuronide biomarker analysis?

Stability assessments under physiologically relevant conditions (e.g., urine pH 4.6–9.0, 37°C) are critical. For example, GHB glucuronide remains stable for days in urine-mimicking buffers, but acidic conditions may degrade labile conjugates. NMR and LC-MS/MS stability studies should precede large-scale analyses to validate storage and handling protocols .

Q. How do efflux transporters influence the tissue distribution of glucuronidated androgens like testosterone glucuronide?

MRP2 and MRP3 mediate hepatic, intestinal, and renal excretion of testosterone glucuronide. Quantitative proteomics of transporter expression in target tissues (e.g., liver vs. prostate) can predict interindividual variability in metabolite disposition. Co-administration with MRP inhibitors (e.g., probenecid) may alter glucuronide accumulation, requiring in vitro vesicular transport assays to confirm transporter interactions .

Q. What analytical pitfalls arise when quantifying glucuronides in complex matrices like meconium or bile?

Solid-phase extraction (SPE) often fails to recover polar glucuronides due to premature elution during wash steps. Matrix effects from endogenous compounds (e.g., bilirubin glucuronide in bile) further suppress signals. Alternative strategies include enzymatic hydrolysis followed by analyte derivatization or using hydrophilic interaction chromatography (HILIC) for direct analysis .

Contradictions and Knowledge Gaps

  • highlights uncorrected urinary creatinine as a confounder, yet reports statistically insignificant differences in bilirubin glucuronide between control and correction groups, suggesting context-dependent variability.
  • While advocates EAD for structural precision, notes that hydrolysis remains practical for high-throughput workflows despite its limitations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.